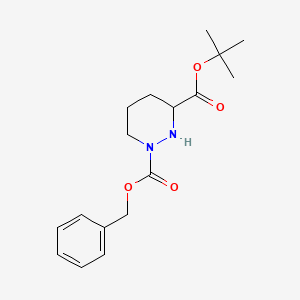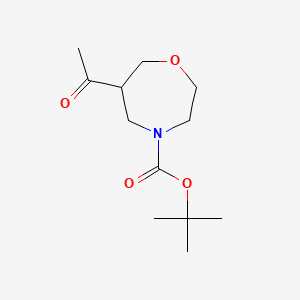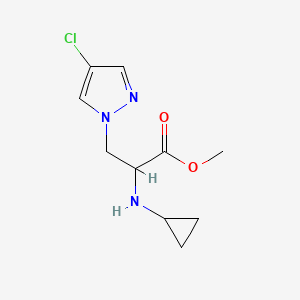
2-Amino-4-(3-methylpiperidin-1-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-(3-methylpiperidin-1-yl)butanamide is a chemical compound with a molecular formula of C10H21N3O. This compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom. The presence of the piperidine ring makes it a significant structure in medicinal chemistry due to its prevalence in various pharmacologically active compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(3-methylpiperidin-1-yl)butanamide typically involves the reaction of 3-methylpiperidine with a suitable butanamide precursor. One common method involves the reductive amination of 3-methylpiperidine with 4-oxobutanamide in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would likely include steps for purification, such as recrystallization or chromatography, to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-4-(3-methylpiperidin-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Oxidation of the compound can yield 2-oxo-4-(3-methylpiperidin-1-yl)butanamide.
Reduction: Reduction can produce 2-amino-4-(3-methylpiperidin-1-yl)butylamine.
Substitution: Substitution reactions can lead to various derivatives depending on the substituents introduced.
Applications De Recherche Scientifique
2-Amino-4-(3-methylpiperidin-1-yl)butanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Amino-4-(3-methylpiperidin-1-yl)butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit an enzyme by binding to its active site, preventing substrate access. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-4-(2-methylpiperidin-1-yl)butanamide
- 2-Amino-4-(4-methylpiperidin-1-yl)butanamide
- N-(2-amino-4-fluorophenyl)-4-(3-methylpiperidin-1-yl)butanamide
Uniqueness
2-Amino-4-(3-methylpiperidin-1-yl)butanamide is unique due to its specific substitution pattern on the piperidine ring, which can influence its pharmacological properties and reactivity. This uniqueness makes it a valuable compound for developing new drugs and studying structure-activity relationships.
Propriétés
Formule moléculaire |
C10H21N3O |
|---|---|
Poids moléculaire |
199.29 g/mol |
Nom IUPAC |
2-amino-4-(3-methylpiperidin-1-yl)butanamide |
InChI |
InChI=1S/C10H21N3O/c1-8-3-2-5-13(7-8)6-4-9(11)10(12)14/h8-9H,2-7,11H2,1H3,(H2,12,14) |
Clé InChI |
GACZGGKIFOWMDU-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCN(C1)CCC(C(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-chloro-2-ethyl-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride](/img/structure/B13637379.png)








![Methyl 7-[(3R)-3-hydroxy-5-oxocyclopent-1-en-1-yl]hept-5-enoate](/img/structure/B13637409.png)
amino}methyl)-1,3-thiazole-5-carboxylic acid](/img/structure/B13637424.png)


